molecular formula C25H21N3O2 B5305291 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-ethoxyphenyl]acrylonitrile

2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-ethoxyphenyl]acrylonitrile

Numéro de catalogue B5305291
Poids moléculaire: 395.5 g/mol
Clé InChI: WCMXUSDIVODOQH-XSFVSMFZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-ethoxyphenyl]acrylonitrile, also known as BEnzimidazole Ethoxy Acrylonitrile (BEA), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEA is a small molecule inhibitor that has been shown to have promising anti-cancer activity, making it a potential candidate for further research and development.

Mécanisme D'action

BEA inhibits CK2 by binding to the ATP-binding site of the enzyme. This leads to a decrease in CK2 activity and downstream signaling pathways that control cell proliferation and survival. BEA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BEA has been shown to have minimal toxicity in normal cells, making it a promising candidate for further development. It has also been shown to have anti-inflammatory activity, which may contribute to its anti-cancer effects. BEA has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development and progression of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of BEA is its ability to inhibit the growth of multiple cancer cell lines. This makes it a potential candidate for the development of broad-spectrum anti-cancer drugs. However, one limitation of BEA is its poor solubility in water, which may limit its effectiveness in vivo. This can be overcome by using prodrug formulations or developing more soluble analogs of BEA.

Orientations Futures

There are several potential future directions for research on BEA. One area of interest is the development of more soluble analogs of BEA that can be used in vivo. Another area of interest is the development of prodrug formulations that can improve the bioavailability of BEA. Additionally, further studies are needed to investigate the potential of BEA in combination with other anti-cancer agents, as well as its potential use in other diseases, such as inflammatory disorders. Finally, more studies are needed to fully understand the mechanism of action of BEA and its downstream effects on cancer cells.

Méthodes De Synthèse

The synthesis of BEA involves the reaction of 2-(1H-benzimidazol-2-yl)-3-chloroacrylonitrile with 4-(benzyloxy)-3-ethoxyphenyl magnesium bromide. The resulting product is then purified through column chromatography to yield pure BEA. This synthesis method has been optimized and can be easily scaled up for larger quantities of BEA.

Applications De Recherche Scientifique

BEA has been extensively studied for its anti-cancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BEA works by inhibiting the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Inhibition of CK2 leads to decreased cancer cell growth and increased cancer cell death.

Propriétés

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c1-2-29-24-15-19(12-13-23(24)30-17-18-8-4-3-5-9-18)14-20(16-26)25-27-21-10-6-7-11-22(21)28-25/h3-15H,2,17H2,1H3,(H,27,28)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMXUSDIVODOQH-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enenitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.